5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride
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Overview
Description
5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride is a chemical compound with the molecular formula C9H14N2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethyl group and a methylaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride typically involves the reaction of 2-methylaniline with ®-1-aminoethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline compounds .
Scientific Research Applications
5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-methylaniline: Shares the methylaniline moiety but lacks the aminoethyl group.
1-aminoethyl chloride: Contains the aminoethyl group but lacks the methylaniline moiety.
5-amino-2-methylaniline: Similar structure but differs in the position of the amino group.
Uniqueness
5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H15ClN2 |
---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
5-[(1R)-1-aminoethyl]-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-6-3-4-8(7(2)10)5-9(6)11;/h3-5,7H,10-11H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
NUVVHFUXUAYMCP-OGFXRTJISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)N)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)N.Cl |
Origin of Product |
United States |
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